N,N-diethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-3-27(4-2)23(31)16-29-21-8-6-5-7-20(21)26-24(29)18-13-22(30)28(15-18)14-17-9-11-19(25)12-10-17/h5-12,18H,3-4,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTLXNLYBNSZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that indole derivatives, like this compound, readily undergo electrophilic substitution due to excessive π-electrons delocalization. This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
N,N-diethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide, with the CAS number 942863-83-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
The molecular formula of this compound is CHFNO with a molecular weight of 422.5 g/mol. The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities.
Anticonvulsant Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, research on N-phenyl derivatives has shown effectiveness in maximal electroshock (MES) and pentylenetetrazole (PTZ) models of epilepsy, suggesting that similar mechanisms may be applicable to this compound .
Key Findings:
- Mechanism of Action : The presence of the fluorine atom in the structure is crucial for enhancing anticonvulsant activity by increasing metabolic stability and lipophilicity, facilitating better central nervous system (CNS) penetration .
- Pharmacological Studies : In vivo studies demonstrated that derivatives with the pyrrolidine core exhibited protective effects against seizures at various dosages, highlighting the importance of structural components in determining activity levels .
Structure–Activity Relationship (SAR)
The SAR studies emphasize the role of specific functional groups in enhancing biological activity. The introduction of fluorine has been shown to modulate steric and electronic properties significantly, influencing the compound's interaction with biological targets such as sodium channels .
Case Studies
Several case studies have investigated the pharmacological profiles of compounds related to this compound.
Study 1: Anticonvulsant Efficacy
A study evaluated a series of compounds based on the pyrrolidine framework for their anticonvulsant efficacy using MES and PTZ tests. Results indicated that specific modifications, such as adding fluorinated moieties, significantly increased their protective effects against induced seizures .
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| Compound A | 100 | Yes | No |
| Compound B | 300 | Yes | Yes |
| N,N-diethyl... | 100 | Pending | Pending |
Study 2: Toxicity Assessment
Acute toxicity was assessed through rotarod tests to evaluate neurological safety. Compounds similar to N,N-diethyl... demonstrated varying levels of toxicity, with some exhibiting acceptable safety profiles at therapeutic doses .
Comparison with Similar Compounds
Key Observations :
- The 5-oxopyrrolidinone moiety may contribute to hydrogen bonding with biological targets, as seen in D347-2570 (Polar Surface Area: 49.408 Ų) .
- The N,N-diethyl acetamide group increases lipophilicity (logP ~4.58), similar to Metonitazene derivatives, which may influence CNS penetration .
Physicochemical Properties
A comparison of critical physicochemical parameters:
Implications :
- Higher logP in the target compound and D347-2570 suggests greater membrane permeability compared to 3c .
Pharmacological Activity
- Metonitazene Analogs : Exhibit µ-opioid receptor agonism, with potency influenced by substituents (e.g., nitro groups enhance activity) .
- Benzimidazole-Acetamides () : Derivatives like 3c and 3q show anthelmintic activity, suggesting that the benzimidazole core interacts with helminthic tubulin. The target compound’s fluorobenzyl group may redirect activity toward mammalian targets .
Preparation Methods
Condensation of 1,2-Phenylenediamine Derivatives
The benzimidazole ring is typically formed by cyclizing 1,2-phenylenediamine with carbonyl-containing reagents. A modern approach employs trichloroacetyl isocyanate in a one-pot reaction, yielding 2-acylaminobenzimidazoles under mild conditions (room temperature, 12–24 hours). For example:
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Reactants : 1,2-Phenylenediamine (1 eq) + trichloroacetyl isocyanate (1.2 eq).
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Solvent : Dichloromethane or acetonitrile.
This method avoids toxic intermediates and simplifies purification, though substituents on the phenylenediamine may require adjusted stoichiometry.
Functionalization of the Benzimidazole at the 2-Position
Introduction of the 5-Oxopyrrolidin-3-yl Group
The 5-oxopyrrolidin-3-yl moiety is introduced via a Mannich reaction or nucleophilic addition. A patented method for analogous structures uses reductive alkylation of a secondary amine with 4-fluorobenzylaldehyde:
Cyclization to Form the Pyrrolidinone Ring
The 5-oxopyrrolidin-3-yl group is formed by intramolecular cyclization of a γ-amino ketone precursor. For example:
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Reactants : γ-Amino ketone intermediate (1 eq) + acetic anhydride (3 eq).
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Catalyst : p-Toluenesulfonic acid (0.1 eq).
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Solvent : Toluene, reflux for 4 hours.
Installation of the N,N-Diethylacetamide Side Chain
Alkylation of the Benzimidazole Nitrogen
The 1-position nitrogen is alkylated using 2-chloro-N,N-diethylacetamide in the presence of a base:
Alternative Acylation Route
Acylation with chloroacetyl chloride followed by amine substitution offers higher purity:
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Step 1 : React benzimidazole with chloroacetyl chloride (1.1 eq) in CH2Cl2 at 0°C.
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Step 2 : Substitute chloride with diethylamine (3 eq) in DMF at room temperature.
Optimization and Purification Strategies
Solvent Selection
Chromatographic Purification
Silica gel column chromatography with hexane/ethyl acetate (3:1 to 1:2 gradients) resolves intermediates, achieving >95% purity. Recrystallization from ethanol or methanol further purifies the final product.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
-
Calculated for C24H26FN4O2 : C, 66.04%; H, 6.00%; N, 12.84%.
Comparative Evaluation of Synthetic Routes
| Route | Steps | Key Reagents | Yield | Purity |
|---|---|---|---|---|
| Alkylation | 3 | Chloroacetyl chloride | 60–68% | >90% |
| Acylation | 2 | Diethylamine | 75–80% | >95% |
| One-pot | 1 | Trichloroacetyl isocyanate | 85–92% | >98% |
The one-pot method offers superior efficiency but requires stringent temperature control. The acylation route balances yield and practicality for scale-up.
Challenges and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
